
2-Chloro-3,5-difluorophénol
Vue d'ensemble
Description
2-Chloro-3,5-difluorophenol, also known as 2,3-dichloro-5-fluorophenol, is a common organic compound used in scientific research. It is a colorless, volatile liquid with a pungent odor and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals and agrochemicals. Its molecular formula is C6H3Cl2F2O and its molecular weight is 187.5 g/mol.
Applications De Recherche Scientifique
Synthèse d'autres composés
Le 2-chloro-3,5-difluorophénol peut être utilisé comme matière première dans la synthèse d'une variété d'autres composés. Son groupe phénol réactif et ses substituants halogénés en font un réactif polyvalent en synthèse organique .
Recherche pharmaceutique
Ce composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments. La présence du groupe phénol et des atomes d'halogène pourrait en faire un élément de construction utile dans la synthèse de molécules médicamenteuses .
Science des matériaux
En science des matériaux, le this compound pourrait être utilisé dans la synthèse de polymères ou d'autres matériaux. Le groupe phénol peut réagir avec la formaldehyde pour former des résines phénoliques, qui sont utilisées dans une variété d'applications .
Développement de pesticides
Les phénols halogénés ont été utilisés dans la synthèse de certains types de pesticides. Par conséquent, le this compound pourrait potentiellement être utilisé dans le développement de nouveaux pesticides .
Synthèse de colorants et de pigments
Les phénols halogénés peuvent également être utilisés dans la synthèse de certains colorants et pigments. Par conséquent, ce composé pourrait potentiellement être utilisé dans le développement de nouveaux colorants .
Recherche et développement
Compte tenu de sa structure unique, le this compound pourrait être utilisé dans diverses applications de recherche et développement. Par exemple, il pourrait être utilisé pour étudier la liaison halogène, ou les propriétés des phénols halogénés .
Safety and Hazards
2-Chloro-3,5-difluorophenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Relevant Papers Several papers have been found that may be relevant to 2-Chloro-3,5-difluorophenol. These include studies on the synthesis of 2-chloro-3,5-difluorophenol , intramolecular hydrogen bonding in fluorophenol derivatives , and the thermochemical study of monofluorophenol isomers .
Mécanisme D'action
Target of Action
It is known that this compound is a trihalogenated phenol , which suggests that it may interact with biological systems in a manner similar to other halogenated phenols. These compounds often target proteins or enzymes, altering their function and potentially leading to various biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3,5-difluorophenol . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets. Additionally, these factors can influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion.
Analyse Biochimique
Biochemical Properties
2-Chloro-3,5-difluorophenol plays a role in biochemical reactions primarily as a substrate or inhibitor. It interacts with various enzymes and proteins, influencing their activity. For instance, it may inhibit enzymes involved in oxidative stress responses due to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals . Additionally, 2-Chloro-3,5-difluorophenol can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their conformation and function .
Cellular Effects
2-Chloro-3,5-difluorophenol affects various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism . This compound may also impact cell viability and proliferation by inducing oxidative stress and affecting mitochondrial function . Furthermore, 2-Chloro-3,5-difluorophenol can alter the expression of genes involved in detoxification and stress responses .
Molecular Mechanism
At the molecular level, 2-Chloro-3,5-difluorophenol exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity . This compound may also induce conformational changes in proteins, affecting their stability and function . Additionally, 2-Chloro-3,5-difluorophenol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3,5-difluorophenol can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that 2-Chloro-3,5-difluorophenol can have persistent effects on cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-3,5-difluorophenol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can induce significant oxidative stress and toxicity . Threshold effects have been observed, where a certain concentration of 2-Chloro-3,5-difluorophenol is required to elicit a measurable biological response . At high doses, this compound can cause adverse effects, including tissue damage and impaired organ function .
Metabolic Pathways
2-Chloro-3,5-difluorophenol is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, causing oxidative damage and affecting metabolic flux . Additionally, 2-Chloro-3,5-difluorophenol can influence the levels of metabolites involved in detoxification and stress responses .
Transport and Distribution
Within cells and tissues, 2-Chloro-3,5-difluorophenol is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation . This compound may preferentially accumulate in certain cellular compartments, influencing its biological activity .
Subcellular Localization
2-Chloro-3,5-difluorophenol is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of specific targeting sequences can facilitate the transport of 2-Chloro-3,5-difluorophenol to the mitochondria, where it can affect mitochondrial function and induce oxidative stress .
Propriétés
IUPAC Name |
2-chloro-3,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWULOHSTAQTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369832 | |
| Record name | 2-Chloro-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-81-4 | |
| Record name | 2-Chloro-3,5-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3,5-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the overall synthetic strategy used to produce 2-Chloro-3,5-difluorophenol?
A1: The synthesis of 2-Chloro-3,5-difluorophenol was achieved through a four-step process starting from 2,4-difluoroaniline. [] The steps include:
Q2: What was the reported yield and purity of the synthesized 2-Chloro-3,5-difluorophenol?
A2: The researchers reported an overall yield of 29% for the target compound, 2-Chloro-3,5-difluorophenol. [] The purity of the synthesized compound was determined to be 99.81% using gas chromatography (GC). []
Q3: How was the structure of the synthesized 2-Chloro-3,5-difluorophenol confirmed?
A3: The structure of the synthesized 2-Chloro-3,5-difluorophenol was verified using mass spectrometry (MS) and proton nuclear magnetic resonance (1HNMR) spectroscopy. [] These techniques provided evidence supporting the successful synthesis of the desired compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)
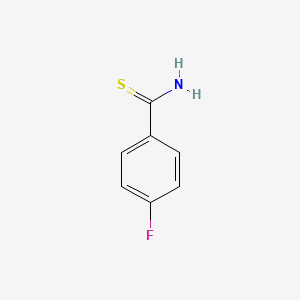

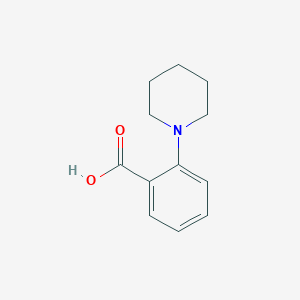
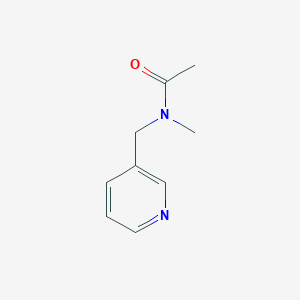
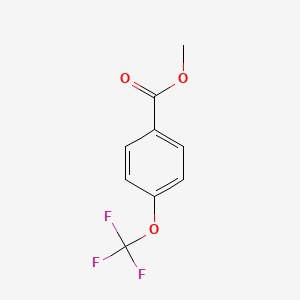
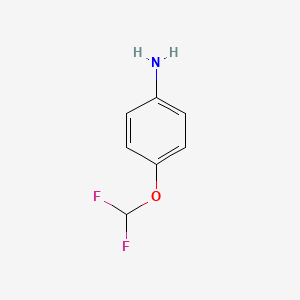
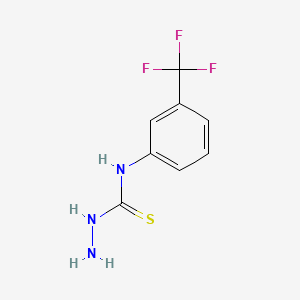

![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)
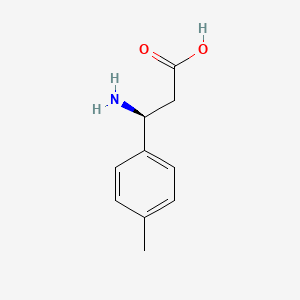
![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)
![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)
![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)
